(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid
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Overview
Description
The compound (2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5’-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2’-oxolane]-3-yl]propanoic acid is a complex organic molecule with a unique spirocyclic structure. This compound is characterized by its intricate arrangement of multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route may start with the preparation of the cyclohepta[e]indene core, followed by the formation of the spiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2’-oxolane] structure
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as continuous flow synthesis and automated reaction systems to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with comparable structures and functional groups. Examples include spiro[cyclohexane-1,2’-oxirane] and spiro[indene-1,2’-oxolane].
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chiral centers and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H40O6 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid |
InChI |
InChI=1S/C25H40O6/c1-15(21(28)29)17-8-11-23(3)18-5-6-19(24(4,30)14-26)25(12-9-20(27)31-25)13-16(18)7-10-22(17,23)2/h15-19,26,30H,5-14H2,1-4H3,(H,28,29)/t15-,16+,17+,18-,19-,22+,23-,24-,25+/m0/s1 |
InChI Key |
GFRDTMTUJTYIJJ-RACDTKHVSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@@H]2CC[C@H]([C@]4(C3)CCC(=O)O4)[C@](C)(CO)O)C)C)C(=O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2CCC(C4(C3)CCC(=O)O4)C(C)(CO)O)C)C)C(=O)O |
Origin of Product |
United States |
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